molecular formula C11H16N2O3 B3103898 L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- CAS No. 1452575-88-0

L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-

Cat. No.: B3103898
CAS No.: 1452575-88-0
M. Wt: 224.26 g/mol
InChI Key: WNRJQVYDTWFURB-JTQLQIEISA-N
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Description

L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- is a proline derivative functionalized with a 3,5-dimethylisoxazole moiety at the 1-position of the proline backbone. The isoxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, with methyl groups at the 3- and 5-positions.

Properties

IUPAC Name

(2S)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-7-9(8(2)16-12-7)6-13-5-3-4-10(13)11(14)15/h10H,3-6H2,1-2H3,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRJQVYDTWFURB-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)CN2CCC[C@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601231511
Record name L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1452575-88-0
Record name L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1452575-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- typically involves the reaction of L-Proline with a suitable isoxazole derivative. One common method is the copper(I)-catalyzed one-pot synthesis, where nitrile oxides and terminal acetylenes react to form 3,5-disubstituted isoxazoles . This method is regioselective and experimentally convenient.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of environmentally friendly solvents and conditions is often preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Sodium borohydride, ethanol as a solvent.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .

Scientific Research Applications

Chemical Applications

Asymmetric Synthesis:
L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- serves as an effective catalyst in asymmetric synthesis, particularly in aldol reactions and Michael additions. Its ability to facilitate these reactions allows for the formation of complex molecules with high stereoselectivity. This property is crucial in the synthesis of pharmaceuticals and other biologically active compounds.

Organocatalysis:
The compound has been identified as a versatile organocatalyst for the synthesis of new spirooxindole derivatives. This application is significant in developing novel compounds with potential therapeutic effects.

Biological Applications

Protein Structure Studies:
In biological research, L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- is valuable for studying protein structures and interactions due to its unique properties. The compound can stabilize certain protein conformations, making it a useful tool in structural biology.

Anticancer and Anti-inflammatory Properties:
Research indicates that this compound has potential therapeutic applications as an anti-inflammatory and anticancer agent. Its mechanism involves modulating cellular metabolism and gene expression, which can influence cancer cell proliferation and survival.

Medical Research

Therapeutic Potential:
The compound's unique structure allows it to interact with various biomolecules, leading to promising results in preclinical studies for treating conditions like cancer and inflammatory diseases. For example, studies have shown that it can inhibit specific pathways involved in tumor growth .

Industrial Applications

Pharmaceutical Synthesis:
In the industrial sector, L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- is utilized in the synthesis of pharmaceuticals and agrochemicals. Its role as a catalyst in various chemical reactions enhances efficiency and reduces the environmental impact of chemical manufacturing processes.

Case Study 1: Catalytic Efficiency in Aldol Reactions

A study demonstrated that L-Proline derivatives significantly improved yields in aldol reactions compared to traditional catalysts. The reaction conditions were optimized using this compound, leading to higher product selectivity and reduced reaction times .

Case Study 2: Anticancer Activity

In vitro studies revealed that L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- exhibited potent anticancer activity against several cancer cell lines. The mechanism was linked to its ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways .

Comparison Table of Similar Compounds

Compound NameStructureApplication AreaUnique Properties
L-ProlineAmino AcidBiochemistryStabilizes protein structures
Isoxazole DerivativesHeterocycleOrganic SynthesisVersatile reactivity
Proline DerivativesAmino AcidPharmaceutical ChemistrySelective catalysis

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared below with structurally related proline derivatives and heterocyclic compounds (Table 1).

Table 1: Comparative Analysis of L-Proline Derivatives and Heterocyclic Analogs

Compound Name Substituent/Modification Molecular Formula Molecular Weight Key Features/Applications
L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- Isoxazolylmethyl (C₅H₅NO) C₁₀H₁₃N₂O₃* ~209* Potential bioactivity, enhanced steric bulk
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline Isoxazolylsulfonyl (C₅H₅NO₂S) C₁₀H₁₄N₂O₅S 274.29 Research reagent, polar sulfonyl group
Imidazo[4,5-g]quinazoline derivatives Quinazoline fused with imidazole Varies Varies Pharmacological properties (e.g., kinase inhibition)
Coumarin-3-yl benzodiazepine derivatives Coumarin-linked benzodiazepine Varies Varies Fluorescence probes, enzyme inhibition

*Calculated based on proline (C₅H₉NO₂) and substituent (C₅H₅NO).

Key Observations:

Substituent Polarity and Solubility: The target compound’s isoxazolylmethyl group is less polar than the sulfonyl group in 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]proline. This difference likely impacts solubility; the sulfonyl derivative may exhibit higher aqueous solubility, making it more suitable for in vitro assays .

Molecular Weight and Stability :

  • The sulfonyl derivative (MW 274.29) is heavier due to the sulfur atom and additional oxygen. It requires storage at -20°C or -80°C for long-term stability, whereas the methyl-substituted analog (estimated MW ~209) may have simpler storage needs .

Pharmacological Potential: Imidazo[4,5-g]quinazolines () and coumarin-benzodiazepines () highlight the importance of heterocyclic frameworks in drug discovery. While the target compound lacks direct activity data, its isoxazole moiety shares structural motifs with kinase inhibitors and antimicrobial agents .

Biological Activity

L-Proline, a naturally occurring amino acid, has garnered attention for its diverse biological activities, particularly when modified with various functional groups. The compound L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- is a derivative that combines the properties of proline with those of the isoxazole ring. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- features a proline backbone with a 3,5-dimethyl-4-isoxazolyl group attached. This structural modification enhances its biological activity compared to unmodified proline. The isoxazole moiety is known for its role in various pharmacological effects, including neuroprotective and anti-inflammatory actions.

Biological Activities

  • Neuroprotective Effects
    Research has shown that derivatives of L-proline can exhibit neuroprotective properties. For example, studies indicate that compounds containing the isoxazole ring can attenuate excitotoxicity in neuronal cells by modulating glutamate receptors and downstream signaling pathways such as the PI3K/Akt pathway . This suggests potential applications in neurodegenerative diseases.
  • Anticancer Activity
    Cadmium complexes with L-proline have been found to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression. The inhibition of HDAC activity leads to apoptosis in cancer cells . The anticancer efficacy of these complexes has been demonstrated through in vitro studies on various cancer cell lines.
  • Inhibition of Trypanosoma cruzi
    L-Proline uptake has been identified as a potential target for treating Chagas disease caused by Trypanosoma cruzi. Studies have developed inhibitors that block the transport of proline into the parasite, effectively reducing its viability . This approach highlights the importance of amino acid transport mechanisms in parasitic infections.

The biological activities of L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as an antagonist or modulator of certain neurotransmitter receptors, particularly those involved in excitotoxicity and neuroinflammation.
  • Enzyme Inhibition : As noted with HDAC inhibition, the compound's interaction with specific enzymes can lead to significant biological effects, including changes in gene expression and cell cycle regulation.
  • Cellular Uptake Interference : Inhibiting amino acid transporters can disrupt metabolic processes in pathogens like T. cruzi, leading to reduced survival and replication.

Data Tables

Activity Mechanism Reference
NeuroprotectionModulation of glutamate signaling
AnticancerHDAC inhibition
Anti-parasitic (Chagas)Inhibition of proline uptake

Case Studies

  • Neuroprotection Study : A study demonstrated that administering L-Proline derivatives reduced caspase-3 cleavage in neuronal cultures exposed to glutamate toxicity. The results indicated that these compounds could activate protective signaling pathways involving Akt phosphorylation .
  • Cancer Research : In vitro assays showed that cadmium-L-proline complexes significantly inhibited the growth of A549 lung cancer cells by inducing apoptosis through HDAC inhibition. These findings suggest a promising avenue for developing novel anticancer therapies based on proline derivatives .
  • Chagas Disease Inhibition : A series of synthesized triazolyl-proline derivatives were tested against T. cruzi, showing effective inhibition of proline uptake and subsequent parasite growth reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-
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